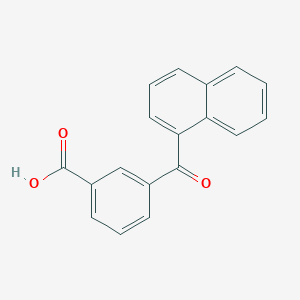
3-(1-Naphthoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Naphthoyl)benzoic acid is a useful research compound. Its molecular formula is C18H12O3 and its molecular weight is 276.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16036. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
Research has highlighted several biological activities associated with 3-(1-Naphthoyl)benzoic acid, including:
- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit potent antimicrobial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii .
- Cannabinoid Receptor Interaction : The compound has been explored for its affinity towards cannabinoid receptors CB1 and CB2, showing potential as a therapeutic agent in pain management and other cannabinoid-related therapies .
Antimicrobial Activity
In a study focused on the synthesis of naphthyl-substituted compounds, researchers demonstrated that specific derivatives of this compound exhibited significant growth inhibition against MRSA. The structure-activity relationship (SAR) analysis indicated that modifications to the naphthyl group could enhance antimicrobial efficacy .
Cannabinoid Research
A detailed examination of 1-alkyl-3-(1-naphthoyl)indoles revealed that these compounds possess high affinity for cannabinoid receptors. The study found that certain derivatives showed promising results in vivo, suggesting potential applications in therapeutic settings for conditions such as chronic pain and inflammation .
Data Table: Biological Activities of this compound Derivatives
Propriétés
Numéro CAS |
6639-25-4 |
|---|---|
Formule moléculaire |
C18H12O3 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
3-(naphthalene-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C18H12O3/c19-17(13-7-3-8-14(11-13)18(20)21)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H,20,21) |
Clé InChI |
NXETZIFZSCDHDZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC(=CC=C3)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC(=CC=C3)C(=O)O |
Key on ui other cas no. |
6639-25-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















